molecular formula C35H44N6O5 B1667494 Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp CAS No. 141594-26-5

Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp

Cat. No.: B1667494
CAS No.: 141594-26-5
M. Wt: 628.8 g/mol
InChI Key: ZBJNAHVLKNFOPP-GAGJGVLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BQ-485 is synthesized through peptide synthesis techniques. The synthesis involves the coupling of amino acids to form the peptide chain. The primary structure of BQ-485 is HIM-CO-Leu-d-Trp-d-Trp-OH . The synthesis process typically involves the use of protecting groups to prevent unwanted reactions and the activation of carboxyl groups to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of BQ-485 would likely involve solid-phase peptide synthesis (SPPS), a method commonly used for the large-scale production of peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification .

Properties

CAS No.

141594-26-5

Molecular Formula

C35H44N6O5

Molecular Weight

628.8 g/mol

IUPAC Name

(2R)-2-[[2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C35H44N6O5/c1-22(2)17-29(40-35(46)41-15-9-3-4-10-16-41)32(42)38-30(18-23-20-36-27-13-7-5-11-25(23)27)33(43)39-31(34(44)45)19-24-21-37-28-14-8-6-12-26(24)28/h5-8,11-14,20-22,29-31,36-37H,3-4,9-10,15-19H2,1-2H3,(H,38,42)(H,39,43)(H,40,46)(H,44,45)/t29-,30?,31+/m0/s1

InChI Key

ZBJNAHVLKNFOPP-GAGJGVLVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5

SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

LWW

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BQ 485
BQ-485
perhydroazepin-1-yl leucyl-tryptophyl-tryptophan
perhydroazepin-1-yl-Leu-Trp-Trp

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
Reactant of Route 2
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
Reactant of Route 3
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
Reactant of Route 4
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
Reactant of Route 5
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
Reactant of Route 6
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp

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